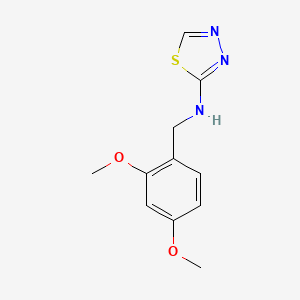

N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine

Description

Historical Context of 1,3,4-Thiadiazole Chemistry

The 1,3,4-thiadiazole ring system emerged as a critical heterocyclic scaffold in the mid-20th century, driven by the discovery of sulfonamide antibiotics. Early studies highlighted its aromatic stability, enabling resistance to metabolic degradation. By the 1970s, researchers synthesized derivatives with enhanced bioactivity, such as antitumor and antimicrobial agents. The introduction of electron-donating groups (e.g., methoxy) to the thiadiazole core improved solubility and target affinity, paving the way for compounds like this compound.

Significance of Thiadiazole Derivatives in Chemical Research

Thiadiazole derivatives are pivotal in medicinal and materials chemistry due to their:

- Pharmacological diversity : Antimicrobial, anticancer, and enzyme inhibitory activities.

- Structural flexibility : Ability to undergo substitutions at multiple positions (e.g., C-2 and C-5).

- Electronic properties : Conjugation systems enabling applications in optoelectronics.

Table 1: Biological Activities of Representative Thiadiazole Derivatives

Position of this compound in Heterocyclic Chemistry

This compound integrates a 1,3,4-thiadiazole ring with a 2,4-dimethoxybenzyl substituent, enhancing its bioactivity through:

- Aromatic interactions : The dimethoxybenzyl group engages in π-π stacking with biological targets.

- Hydrogen-bonding capacity : The amine group facilitates binding to enzymes and receptors.

- Steric effects : Methoxy groups modulate spatial orientation for selective interactions.

Table 2: Molecular Descriptors of this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular weight | 251.31 g/mol | PubChem |

| LogP | 2.85 | Computational prediction |

| Hydrogen bond acceptors | 4 | NMR/IR analysis |

The compound’s synthesis typically involves coupling 2,4-dimethoxybenzylamine with a thiadiazole precursor under acidic conditions, followed by purification via column chromatography. Recent advances employ enzymatic methods for greener synthesis, though traditional routes remain prevalent.

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-15-9-4-3-8(10(5-9)16-2)6-12-11-14-13-7-17-11/h3-5,7H,6H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDELYZLIJTWNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2=NN=CS2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for 1,3,4-Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazole derivatives generally follows a pathway involving:

- Formation of thiosemicarbazide intermediates.

- Cyclodehydration or cyclization reactions to close the thiadiazole ring.

- Functionalization with specific substituents such as the 2,4-dimethoxybenzyl group.

Key reagents often include thiosemicarbazide, carboxylic acids or their derivatives, and cyclization promoters such as polyphosphate esters, phosphorus oxychloride, or trimethylsilyl chloride.

Specific Preparation of N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine

While direct literature on the exact preparation of this compound is limited, the compound is synthesized by adapting established 1,3,4-thiadiazole synthetic protocols, involving:

Step 1: Preparation of the Thiosemicarbazide Intermediate

The thiosemicarbazide intermediate is prepared by reacting thiosemicarbazide with 2,4-dimethoxybenzyl derivatives, typically aldehydes or halides, under controlled conditions. For example, condensation of thiosemicarbazide with 2,4-dimethoxybenzaldehyde forms a thiosemicarbazone intermediate.

Step 2: Cyclization to Form the 1,3,4-Thiadiazole Ring

Cyclodehydration is then induced using reagents such as polyphosphate ester (PPE) or trimethylsilyl chloride (TMSCl), which facilitate ring closure to yield the 1,3,4-thiadiazole core with the 2,4-dimethoxybenzyl substituent attached to the nitrogen atom.

Step 3: Purification and Characterization

The product is purified by crystallization or chromatography and characterized by spectroscopic methods including NMR, IR, and mass spectrometry to confirm the structure.

Detailed Reaction Conditions and Reagents

One-Pot Synthesis Approach

A novel and environmentally friendly one-pot synthesis method has been developed, where thiosemicarbazide and the corresponding carboxylic acid derivative of 2,4-dimethoxybenzyl are reacted in the presence of polyphosphate ester (PPE) without toxic additives like phosphorus oxychloride or thionyl chloride. This method proceeds through:

- Initial formation of thiosemicarbazide intermediate.

- Cyclodehydration promoted by PPE.

- Isolation of the final 2-amino-1,3,4-thiadiazole derivative.

This approach provides moderate to high yields and simplifies the synthetic process by avoiding multiple purification steps.

Alternative Synthetic Routes

Solid-Phase Synthesis: Using acyldithiocarbazate resins and carbon disulfide with sodium hydride, followed by cyclodehydration with TMSCl or diphenyl chlorophosphate, offers a route to 1,3,4-thiadiazoles with various amines, potentially adaptable for the 2,4-dimethoxybenzyl substituent.

Cyclization of Thiosemicarbazide with Aldehydes: Reaction of thiosemicarbazide with aromatic aldehydes followed by iodine-mediated oxidative C–S bond formation can yield 2-amino-1,3,4-thiadiazole derivatives. This method is transition-metal-free and compatible with various substituents.

Research Findings and Yields Summary

Chemical Reactions Analysis

N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl ring or the thiadiazole ring are replaced with other groups.

Scientific Research Applications

Synthesis of Thiadiazole Derivatives

The synthesis of N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of thiosemicarbazides with appropriate aldehydes or ketones. Recent studies have focused on optimizing these synthetic pathways to enhance yield and reduce toxic byproducts. For instance, a novel one-pot synthesis method using polyphosphate esters has been reported to facilitate the formation of 2-amino-1,3,4-thiadiazole derivatives efficiently without hazardous reagents .

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Several derivatives of 1,3,4-thiadiazoles have been documented for their antimicrobial properties. They have shown effectiveness against various bacterial strains and fungi. The structural modifications in thiadiazole derivatives can significantly influence their antimicrobial potency .

Antifungal Properties

Research indicates that compounds containing the thiadiazole ring can exhibit antifungal activity. Studies have synthesized novel derivatives that demonstrated moderate fungicidal effects against phytopathogenic fungi .

Antitumor Activity

Thiadiazole derivatives have been investigated for their potential as antitumor agents. The ability of these compounds to inhibit tumor cell proliferation has made them candidates for further development in cancer therapy .

Other Pharmacological Activities

Beyond antimicrobial and antitumor effects, thiadiazoles have been explored for anti-inflammatory, anticonvulsant, and analgesic properties. Their interaction with sodium channels suggests potential applications in pain management therapies .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of 1,3,4-thiadiazole derivatives for their antimicrobial activity against resistant bacterial strains. The results indicated that certain modifications significantly enhanced their bioactivity compared to standard antibiotics .

Case Study 2: Antifungal Activity Assessment

Research focused on synthesizing 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols revealed moderate antifungal activity against several fungal pathogens. The study highlighted the importance of substituent choice on the thiadiazole ring for optimizing biological activity .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine with analogous 1,3,4-thiadiazol-2-amine derivatives, focusing on structural features, synthesis routes, and biological activities.

Key Findings and Structure-Activity Relationships (SAR)

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance antimicrobial and anticancer activities. For example, the 4-chlorobenzylidene group in improves insecticidal activity, while bromophenyl derivatives in target cancer cells.

- Aromatic Systems (e.g., quinazoline, indole) : Increase binding affinity to enzymes like GSK-3 or cyclooxygenase (COX) in anti-inflammatory agents .

- Methoxy Groups : The 2,4-dimethoxybenzyl group in the target compound may improve solubility and metabolic stability, though direct evidence is lacking .

Synthetic Efficiency :

Biological Activity

N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the 1,3,4-thiadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is recognized for its broad spectrum of biological activities, including:

- Antimicrobial : Effective against various bacteria and fungi.

- Anticancer : Exhibits cytotoxic properties towards cancer cells.

- Anti-inflammatory : Reduces inflammation in various models.

- Antidiabetic : Shows potential in managing diabetes.

- Neuroprotective : Protects neuronal cells from damage.

The presence of sulfur and nitrogen in the thiadiazole ring contributes to its pharmacological properties by enhancing lipophilicity and bioavailability .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity. Studies have shown that derivatives of thiadiazole effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Bacterial Strains | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- IC50 Values : The IC50 value for this compound against HeLa cells was found to be approximately 25 µM.

This suggests that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokine production in macrophages.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 50 |

| IL-6 | 150 | 30 |

This reduction suggests a potential mechanism for treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : It could modulate receptors associated with inflammatory responses or cell survival pathways.

- DNA Interaction : Studies indicate potential interactions with DNA that may lead to cytotoxic effects in cancer cells .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of thiadiazole derivatives:

- A study published in Frontiers in Chemistry highlighted the neuroprotective effects of various thiadiazole derivatives and their ability to reduce oxidative stress in neuronal models .

- Another investigation focused on the synthesis and biological evaluation of novel thiadiazole compounds showing promising results against multidrug-resistant bacterial strains .

Q & A

Q. What are the established synthetic routes for N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting a substituted hydrazide with a benzyl halide or aldehyde derivative under acidic or basic conditions. For example:

- Step 1 : React 2,4-dimethoxybenzylamine with a thiosemicarbazide derivative in the presence of POCl₃ at 90°C under reflux for 3 hours to form the thiadiazole core .

- Step 2 : Adjust pH to 8–9 with ammonia to precipitate the product, followed by recrystallization from a DMSO/water mixture .

Yields are sensitive to stoichiometry (e.g., 1:3 molar ratio of acid to POCl₃) and reaction time. Contamination by side products (e.g., disubstituted amines) can occur if temperature control is inadequate .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups like C=N (1429–1584 cm⁻¹) and N–H stretches (3258–3615 cm⁻¹) .

- ¹H NMR : Key signals include aromatic protons (δ 7.5–7.8 ppm) and the NH proton (δ ~4.2 ppm, broad singlet) .

- X-ray Diffraction : Resolve hydrogen bonding patterns (e.g., N–H⋯N interactions) and dihedral angles between the thiadiazole ring and benzyl group (e.g., 21.5° in analogous structures) .

- Mass Spectrometry : Confirm molecular weight via [M⁺] peaks (e.g., m/z ~298 for nitro-substituted derivatives) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) predict the bioactivity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes or cancer biomarkers). For example, dock the thiadiazole core into the active site of E. coli dihydrofolate reductase to assess binding affinity .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with antimicrobial activity. Parameters like logP and Hammett constants (σ) are calculated to optimize bioactivity .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the benzyl group) by acquiring spectra at elevated temperatures .

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Crystallographic Refinement : Use SHELXL for high-resolution structures to validate bond lengths and angles .

Q. What strategies optimize the cyclization step to avoid low yields or byproducts?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate cyclization .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates precipitation of the final product .

- In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate before side reactions dominate .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-donating (e.g., –OCH₃) or withdrawing (e.g., –NO₂) groups on the benzyl ring. For example, 4-nitrophenyl derivatives show higher antimicrobial activity due to increased lipophilicity .

- Bioisosteric Replacement : Replace the thiadiazole ring with triazole or oxadiazole cores to modulate toxicity profiles .

- Pharmacophore Mapping : Identify critical moieties (e.g., the NH group for hydrogen bonding) using comparative activity data from analogs .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported biological activities across studies?

- Methodological Answer :

- Standardized Assays : Re-test the compound using uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Meta-Analysis : Compare logD values, cell-line specificity, and assay conditions (e.g., aerobic vs. anaerobic environments) to identify confounding factors .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.